molecular formula C25H18F3N3O2S2 B2561984 N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 477868-86-3

N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide

Katalognummer B2561984
CAS-Nummer: 477868-86-3
Molekulargewicht: 513.55
InChI-Schlüssel: SGBCJJLWJSNPJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C25H18F3N3O2S2 and its molecular weight is 513.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimalarial and Antiviral Applications

One study investigated the reactivity of sulfonamide derivatives, demonstrating their potential as antimalarial agents. These compounds exhibited in vitro antimalarial activity, characterized by low cytotoxicity and promising selectivity indices, highlighting their therapeutic potential against malaria. Furthermore, their molecular docking study revealed small energy affinity against Plasmepsin-1 and Plasmepsin-2, enzymes critical for the malaria parasite's lifecycle, suggesting these compounds could be effective in inhibiting the growth of malaria-causing parasites (Fahim & Ismael, 2021).

Antitumor Activity

Several studies have explored the antitumor potential of quinazolinone derivatives. Notably, derivatives incorporating sulfonamide and thiazolidinone moieties have shown promising results in inhibiting tumor growth. These compounds target specific tumor-associated carbonic anhydrase isoforms, offering a selective approach to cancer therapy. The trifluoromethyl derivative, in particular, demonstrated significant potency against these isoforms, indicating its potential as an effective antitumor agent (Bozdağ et al., 2017).

Antibacterial and Antifungal Activities

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus flavus. This highlights their potential as broad-spectrum antimicrobial agents, with specific compounds exhibiting potent in vitro antimicrobial activity, suggesting their utility in treating various infectious diseases (Mohamed et al., 2010).

Synthesis and Chemical Transformations

Research on the chemical synthesis of heterocyclic compounds related to quinazolinones has led to the development of novel compounds with potential therapeutic applications. These studies provide insights into the chemical properties and reactivity patterns of these compounds, contributing to the understanding of their biological activities and paving the way for the development of new drugs based on this scaffold (Aleqsanyan & Hambardzumyan, 2021).

Eigenschaften

IUPAC Name

N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N3O2S2/c26-25(27,28)16-7-5-6-15(12-16)22(32)29-20-10-3-4-11-21(20)34-13-17-14-35-24-30-19-9-2-1-8-18(19)23(33)31(17)24/h1-12,17H,13-14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBCJJLWJSNPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.